C9H14NNaO3

Description

C₉H₁₄NNaO₃, identified by CAS No. 29369-95-7, is a sodium salt of 1,3-diallyl-2-imidazolidinethione. This heterocyclic compound features a five-membered ring containing nitrogen and sulfur atoms, with two allyl (propenyl) groups attached to the nitrogen atoms.

Key structural attributes include:

- Heterocyclic core: Imidazolidinethione (C₃H₄N₂S) with a thione (C=S) group.

- Ionic character: Sodium counterion (Na⁺) balances the negative charge on the thiolate or sulfonate group (exact ionization site depends on synthesis conditions).

Properties

Molecular Formula |

C9H14NNaO3 |

|---|---|

Molecular Weight |

207.20 g/mol |

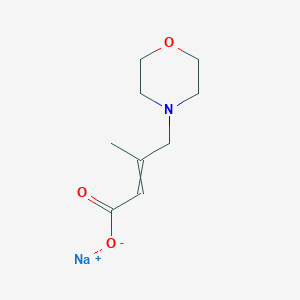

IUPAC Name |

sodium;3-methyl-4-morpholin-4-ylbut-2-enoate |

InChI |

InChI=1S/C9H15NO3.Na/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

PRTPIQPXJZVFMA-UHFFFAOYSA-M |

Canonical SMILES |

CC(=CC(=O)[O-])CN1CCOCC1.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sodium 5,5-Bis(isopropyl)-2,4-oxazolidinedione (C₁₅H₂₆N₂S₂, CAS 64047-12-7)

Structural Similarities :

- Both are sodium salts of heterocyclic compounds.

- Contain oxygen or sulfur in the ring, influencing electronic properties.

Key Differences :

| Property | C₉H₁₄NNaO₃ | C₁₅H₂₆N₂S₂ |

|---|---|---|

| Core Structure | Imidazolidinethione (N,S) | Oxazolidinedione (N,O) |

| Substituents | Allyl groups | Bis(isopropyl) groups |

| Molecular Weight | ~223.2 g/mol | ~322.5 g/mol |

| Polarity | High (ionic sodium salt) | Moderate (bulky alkyl groups) |

| Predicted Solubility | High in water | Lower due to hydrophobic groups |

The oxazolidinedione’s bulkier isopropyl substituents reduce its solubility compared to C₉H₁₄NNaO₃, while the oxazolidinedione’s oxygen-rich core may confer greater stability in acidic environments .

2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine (C₆H₃Cl₂N₃, CAS 918538-05-3)

Functional Similarities :

- Chlorine atoms in C₆H₃Cl₂N₃ and sulfur in C₉H₁₄NNaO₃ may contribute to electrophilic reactivity.

Key Differences :

| Property | C₉H₁₄NNaO₃ | C₆H₃Cl₂N₃ |

|---|---|---|

| Ionicity | Ionic (sodium salt) | Nonpolar |

| Halogen Content | None | Two chlorines |

| Molecular Weight | ~223.2 g/mol | ~188.0 g/mol |

| Bioactivity | Undocumented | CYP enzyme inhibition reported |

Physicochemical and Application-Based Comparisons

Solubility and Reactivity

Thermal Stability

- C₉H₁₄NNaO₃’s allyl groups could lower thermal stability (decomposition <200°C) due to unsaturation, while C₁₅H₂₆N₂S₂’s saturated isopropyl groups enhance stability (>250°C) .

Research Findings and Implications

- Synthetic Accessibility : C₉H₁₄NNaO₃’s allyl groups allow for post-synthetic modifications (e.g., thiol-ene click chemistry), unlike the inert isopropyl groups in C₁₅H₂₆N₂S₂ .

- Toxicity : C₆H₃Cl₂N₃’s chlorinated structure correlates with higher cytotoxicity (reported IC₅₀ < 10 µM in some cell lines), whereas C₉H₁₄NNaO₃’s toxicity profile remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.